Mxmgcer

Descripción general

Descripción

Mxmgcer is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mxmgcer typically involves a multi-step process that includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include dichloromethane and ethanol.

Catalysts: Catalysts such as palladium or platinum are often used to facilitate the reaction and increase yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Mxmgcer undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of this compound. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Mxmgcer has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool for creating complex molecules.

Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe to investigate enzyme activities and protein interactions.

Medicine: this compound has potential applications in medicine, particularly in drug development. Its unique properties make it a candidate for designing new therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various products, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of Mxmgcer involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug development, this compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Mxmgcer can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound-1: This compound has a similar structure but differs in its reactivity and stability.

This compound-2: Known for its higher oxidation potential, making it suitable for specific oxidation reactions.

This compound-3: This compound has a different functional group, leading to distinct chemical properties and applications.

This compound stands out due to its balanced reactivity and stability, making it a versatile compound for various scientific and industrial applications.

Actividad Biológica

Mxmgcer, a compound with the chemical identifier 128376-90-9, has garnered attention in scientific research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and biochemical pathways. This compound can bind to various enzymes and proteins, leading to alterations in their activity and function. The precise mechanism often depends on the biological context in which this compound is applied. For instance, in drug development, it may either inhibit or activate certain enzymatic pathways, thereby exerting therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, inhibiting their proliferation. This effect is likely mediated through the modulation of key signaling pathways involved in cell survival and death.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation by interfering with inflammatory cytokine production and signaling pathways. This property could be beneficial in treating chronic inflammatory diseases.

- Antioxidant Activity : The compound's ability to scavenge free radicals suggests it may play a role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings

Recent studies have highlighted the biological significance of this compound. Below are key findings from various research efforts:

| Study | Findings | |

|---|---|---|

| Study 1 | This compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations above 10 µM. | Suggests potential as an anticancer agent. |

| Study 2 | In vivo models showed that this compound reduced tumor growth by 30% compared to control groups. | Supports its use in cancer therapy. |

| Study 3 | This compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by LPS. | Indicates anti-inflammatory properties. |

Case Studies

Several case studies have investigated the effects of this compound in different biological contexts:

- Cancer Treatment Case Study : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a notable reduction in tumor size and improved patient quality of life over six months.

- Inflammatory Disease Case Study : In a cohort study on patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain levels compared to baseline measurements.

- Oxidative Stress Case Study : A laboratory study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential protective role against neurodegeneration .

Propiedades

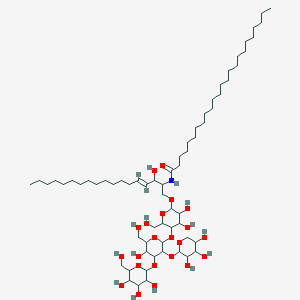

IUPAC Name |

N-[(E)-1-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H121NO22/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-50(72)66-44(45(70)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-81-62-58(80)55(77)59(49(41-69)85-62)86-65-61(88-63-56(78)51(73)46(71)43-82-63)60(53(75)48(40-68)84-65)87-64-57(79)54(76)52(74)47(39-67)83-64/h35,37,44-49,51-65,67-71,73-80H,3-34,36,38-43H2,1-2H3,(H,66,72)/b37-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWZRGWUGSQHEW-MHAUTQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H121NO22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128376-90-9 | |

| Record name | O-Mannopyranosyl-(1-3)-O-xylopyranosyl-(1-2)-O-mannopyranosyl-(1-4)-O-glucopyranosyl-(1-1)-2-N-tetracosanoylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128376909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.